molecular formula C23H23ClN4O4 B2407996 methyl 2-amino-4-(3-chlorophenyl)-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 758700-51-5

methyl 2-amino-4-(3-chlorophenyl)-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No. B2407996
CAS RN: 758700-51-5
M. Wt: 454.91
InChI Key: HQLAVBIUTFGPCZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, an imidazole ring, and a pyran ring. These types of structures are often found in biologically active compounds, so this molecule could potentially have interesting biological properties .


Molecular Structure Analysis

The molecule’s structure includes several aromatic rings, which are likely to contribute to its stability and may influence its reactivity. The presence of both amine and carboxylate groups could make the molecule a zwitterion, meaning it carries both a positive and a negative charge, which could also affect its properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the various functional groups present in its structure. For example, the amine and carboxylate groups could potentially participate in acid-base reactions. The aromatic rings might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Factors that could be important include its polarity, solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Molecular Docking Studies

A study by Katariya, Vennapu, and Shah (2021) explored the synthesis of novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine entities. These compounds demonstrated significant anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA). Moreover, the compounds showed promising in vitro antibacterial and antifungal activities. Molecular docking studies supported their potential utility in overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Biological Screening

Another research by Bhuva et al. (2015) focused on synthesizing 2-(4'-chlorophenyl)-6-methyl- (3-N, N'- diaryl/dialkyl amino methyl)-imidazo [1, 2-a] pyridines, assessing their biological activity against various bacteria and fungi. Some synthesized products exhibited moderate activity, suggesting their potential as antimicrobial agents (Bhuva, Bhadani, Purohit, & Purohit, 2015).

Anticancer and Antimicrobial Agents

Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of pyrazole derivatives, finding that some exhibited higher anticancer activity than the reference drug doxorubicin, alongside good to excellent antimicrobial activity. This highlights the compound's framework as a basis for developing effective antimicrobial and anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Heterocyclic System Formation

Dotsenko et al. (2019) reported an unexpected reaction outcome leading to a novel heterocyclic system when attempting to modify a related pyrano[2,3-c]pyrazole derivative, demonstrating the complex chemistry and potential for discovering new molecular frameworks (Dotsenko, Dushenko, Aksenov, Aksenova, & Netreba, 2019).

Safety and Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, investigation of its physical and chemical properties, and testing of its biological activity. This could potentially lead to the discovery of new therapeutic applications or other uses .

properties

IUPAC Name

methyl 2-amino-4-(3-chlorophenyl)-6-(3-imidazol-1-ylpropyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O4/c1-14-11-17-19(22(29)28(14)9-4-8-27-10-7-26-13-27)18(15-5-3-6-16(24)12-15)20(21(25)32-17)23(30)31-2/h3,5-7,10-13,18H,4,8-9,25H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLAVBIUTFGPCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC(=CC=C3)Cl)C(=O)N1CCCN4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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